molecular formula C12H15FN2O6 B14753221 2',3'-O-Isopropylidene-5-fluorouridine-13C,15N2

2',3'-O-Isopropylidene-5-fluorouridine-13C,15N2

Cat. No.: B14753221
M. Wt: 305.23 g/mol
InChI Key: LHTMLCXJMYPWGR-VQFLMNAVSA-N
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Description

2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of 5-fluorouridine, where the hydrogen atoms at specific positions are replaced with carbon-13 and nitrogen-15 isotopes. This compound is known for its applications in studying metabolic pathways and mechanisms of action in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 typically involves the protection of the hydroxyl groups on the ribose moiety of 5-fluorouridine. This is achieved by reacting 5-fluorouridine with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The isotopic labeling is introduced during the synthesis of the uridine precursor, where carbon-13 and nitrogen-15 labeled reagents are used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of isotopically labeled reagents is carefully monitored to maintain the integrity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various uridine derivatives with modifications at the 5-position, which can be further utilized in biochemical studies .

Scientific Research Applications

2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 involves its incorporation into RNA and DNA, where it interferes with nucleic acid synthesis. The fluorine atom at the 5-position disrupts the normal base pairing, leading to errors in transcription and replication. This compound targets viral RNA polymerase and inhibits its activity, preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouridine: The parent compound, widely used in antiviral and anticancer research.

    2’,3’-O-Isopropylideneuridine: Another isopropylidene-protected nucleoside with similar applications.

    5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine: A deoxy derivative with distinct biological properties.

Uniqueness

2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. Its incorporation into nucleic acids provides valuable insights into the mechanisms of action of nucleoside analogs .

Properties

Molecular Formula

C12H15FN2O6

Molecular Weight

305.23 g/mol

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C12H15FN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1/i11+1,14+1,15+1

InChI Key

LHTMLCXJMYPWGR-VQFLMNAVSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)[15N]3C=C(C(=O)[15NH][13C]3=O)F)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C

Origin of Product

United States

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